(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinat e) (Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinat e)
Brand Name: Vulcanchem
CAS No.: 103597-89-3
VCID: VC0026432
InChI: InChI=1S/C14H15N2O2P.C6H11O2P/c15-16-18-14(17)11-19(12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-3-5-9(7,8)6-4-2/h1-10,16H,11,15H2;3-4H,1-2,5-6H2,(H,7,8)
SMILES: C=CCP(=O)(CC=C)[O-].C1=CC=C(C=C1)P(CC(=O)ON[NH3+])C2=CC=CC=C2
Molecular Formula: C20H26N2O4P2
Molecular Weight: 420.4 g/mol

(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinat e)

CAS No.: 103597-89-3

Main Products

VCID: VC0026432

Molecular Formula: C20H26N2O4P2

Molecular Weight: 420.4 g/mol

(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinat e) - 103597-89-3

CAS No. 103597-89-3
Product Name (Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinat e)
Molecular Formula C20H26N2O4P2
Molecular Weight 420.4 g/mol
IUPAC Name bis(prop-2-enyl)phosphinate;[(2-diphenylphosphanylacetyl)oxyamino]azanium
Standard InChI InChI=1S/C14H15N2O2P.C6H11O2P/c15-16-18-14(17)11-19(12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-3-5-9(7,8)6-4-2/h1-10,16H,11,15H2;3-4H,1-2,5-6H2,(H,7,8)
Standard InChIKey HDBPLTLOJQFMMX-UHFFFAOYSA-N
SMILES C=CCP(=O)(CC=C)[O-].C1=CC=C(C=C1)P(CC(=O)ON[NH3+])C2=CC=CC=C2
Canonical SMILES C=CCP(=O)(CC=C)[O-].C1=CC=C(C=C1)P(CC(=O)ON[NH3+])C2=CC=CC=C2
Synonyms (Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinat e)
PubChem Compound 59765
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator